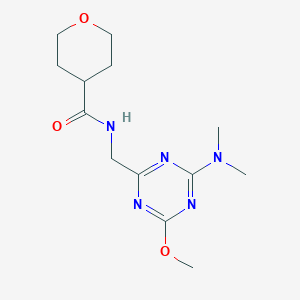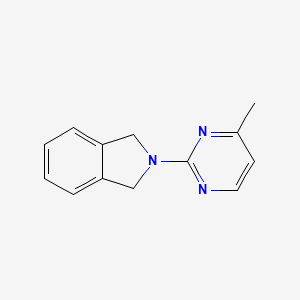
2-(4-Methylpyrimidin-2-yl)isoindoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “2-(4-Methylpyrimidin-2-yl)isoindoline” is likely to be a heterocyclic compound, given its structural components. It contains an isoindoline group, which is a type of bicyclic compound, and a 4-methylpyrimidin-2-yl group . Pyrimidine is a basic aromatic ring structure found in many natural substances like nucleic acids . Isoindoline is a structural motif found in many biologically active compounds .
Synthesis Analysis
While the specific synthesis process for “this compound” is not available, similar compounds are often synthesized through various pathways including condensation of substituted guanidines with enones . Another method involves a domino reaction involving a donor-acceptor cyclopropane .Molecular Structure Analysis
The molecular structure of “this compound” would likely be complex due to the presence of the bicyclic isoindoline and the pyrimidine ring. The compound may exhibit aromaticity, given the presence of these ring structures .科学的研究の応用
Antiproliferative Activity Isoindoline derivatives, including those related to 2-(4-Methylpyrimidin-2-yl)isoindoline, have shown promising antiproliferative activities. A study by Sović et al. (2011) synthesized novel derivatives of isoindoline and tested their antiproliferative activity in vitro. Compounds demonstrated selective effects on HepG2 cell lines, highlighting their potential in cancer research and therapy (Sović et al., 2011).
Coordination Chemistry and Ligand Behavior Research by Dietrich et al. (2005) explored the coordination chemistry of isoindoline with metals such as Cd(II), Zn(II), and Pd(II), revealing diverse ligand coordination modes. This study underscores the versatility of isoindoline derivatives in creating complex metal-organic structures, which are valuable in catalysis and material science (Dietrich et al., 2005).
Tyrosinase Inhibition and Antioxidant Properties The inhibition of tyrosinase, a key enzyme in melanin synthesis, is crucial for developing treatments for hyperpigmentation disorders. A study by Then et al. (2018) synthesized 2-((pyridinylamino)methyl)isoindoline-1,3-dione derivatives and evaluated their tyrosinase inhibitory activity. One compound showed higher activity than the positive control, arbutin, indicating potential applications in dermatology and cosmetics (Then et al., 2018).
Electrochemical Applications The electrochemical synthesis of 4-Picolinic Acid from 4-methylpyridine, as reported by Zuo and Qing-dong (2001), illustrates the utility of methylpyridine derivatives in synthetic chemistry. Such electrochemical approaches offer green and efficient pathways for synthesizing valuable chemical intermediates (Zuo & Qing-dong, 2001).
Biocorrosion Inhibition A study by Onat et al. (2016) investigated the biocidal and corrosion inhibitor activities of 2-aminopyrimidine derivatives on Desulfotomaculum sp. strains. This research highlights the potential of such compounds in protecting industrial materials from biocorrosion, contributing to the sustainability of metal infrastructure (Onat et al., 2016).
将来の方向性
The future research directions for “2-(4-Methylpyrimidin-2-yl)isoindoline” could involve further exploration of its synthesis, characterization, and potential biological activities. Given the biological activities exhibited by similar compounds, it could be of interest in the development of new drugs .
作用機序
Target of Action
The primary target of 2-(4-Methylpyrimidin-2-yl)isoindoline is the human dopamine receptor D2 . This receptor plays a crucial role in the dopaminergic system, which is involved in various neurological processes including motor control, reward, and reinforcement.
Mode of Action
This compound interacts with the dopamine receptor D2 at its allosteric binding site . The compound’s interaction with the receptor’s amino acid residues influences the receptor’s activity, potentially modulating the signaling pathways it is involved in .
Biochemical Pathways
Given its interaction with the dopamine receptor d2, it is likely that it impacts dopaminergic signaling pathways . These pathways play a critical role in various neurological processes, and their modulation can have significant downstream effects.
Pharmacokinetics
The compound was tested in silico to predict its affinities and some pharmacokinetic parameters .
Result of Action
特性
IUPAC Name |
2-(4-methylpyrimidin-2-yl)-1,3-dihydroisoindole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3/c1-10-6-7-14-13(15-10)16-8-11-4-2-3-5-12(11)9-16/h2-7H,8-9H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUWULXXVIUHQNF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1)N2CC3=CC=CC=C3C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Methyl-5-[4-(6-pyridin-3-ylpyridazin-3-yl)piperazin-1-yl]-1,3,4-thiadiazole](/img/structure/B2398763.png)

![2-[4-(Aminomethyl)cyclohexyl]acetamide;hydrochloride](/img/structure/B2398766.png)
![diethyl 2-(4-ethoxybenzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2398767.png)
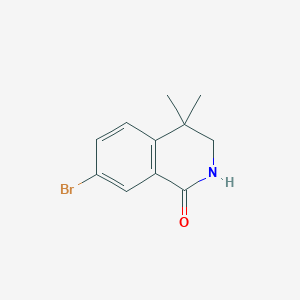

![(1R,5S)-8-cyclobutyl-3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B2398771.png)
![1-[(2-Hydroxy-2-methylpropyl)amino]-2-methylpropan-2-OL](/img/structure/B2398774.png)
![N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-benzoylbenzamide](/img/structure/B2398776.png)
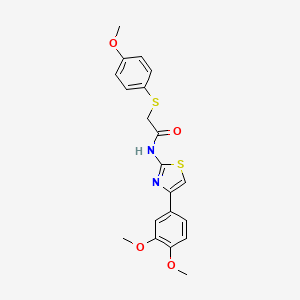
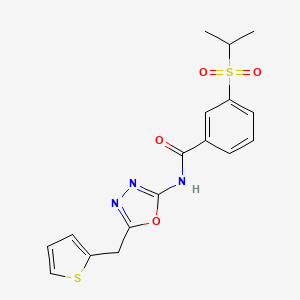
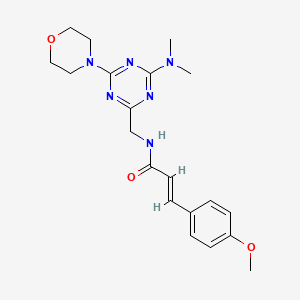
![1-(3-Bromophenyl)-7-chloro-2-(2-hydroxyethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2398783.png)
